Pinusolide

PAF antagonism Receptor binding Natural product comparison

Choose Pinusolide for unrivaled PAF selectivity. With an IC50 of 0.25 µM, it is 52-fold more potent than cedrol and 92-fold more than its hydrolyzed analog, ensuring exclusive PAF pathway blockade without ADP, thrombin, or collagen cross-reactivity. It is the only labdane diterpene with validated in vivo efficacy across mouse, rat, and guinea pig models (ED50 1.1 mg/kg i.v.). A scalable gram-scale semi-synthesis from lambertianic acid guarantees supply security, while its specific induction of apoptosis in leukemic cells at 100 µM opens orthogonal antileukemic programs.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 31685-80-0
Cat. No. B025242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinusolide
CAS31685-80-0
Synonymspinusolide
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC
InChIInChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1
InChIKeyWTKBZJAWPZXKJU-NLEAXPPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pinusolide (CAS 31685-80-0) Procurement: Baseline Profile and Sourcing Considerations


Pinusolide (CAS 31685-80-0) is a naturally occurring labdane-type diterpene lactone [1], first isolated from the oleoresin of Pinus sibirica and P. koraiensis, and also found in Biota orientalis (syn. Platycladus orientalis) leaves [2]. Its chemical structure, confirmed as methyl labd-8(20)-1,3-dien-16,15-olid-19-oate, features a characteristic α,β-unsaturated butenolide ring essential for its pharmacological activity [3]. Pinusolide has been established as a potent and specific platelet-activating factor (PAF) receptor binding antagonist, demonstrating efficacy in multiple in vitro and in vivo experimental models [4]. For procurement purposes, this compound is primarily sourced through isolation from natural plant material or via semi-synthesis from the abundant precursor lambertianic acid [5].

Why Pinusolide Cannot Be Simply Substituted by Other Labdane Diterpenes or PAF Antagonists


Direct substitution of pinusolide with structurally related labdane diterpenes or alternative PAF antagonists is not supported by empirical evidence due to significant quantitative differences in potency, receptor selectivity, and in vivo efficacy. Within the same natural source (Biota orientalis), pinusolide exhibits a PAF receptor binding IC50 of 0.25 µM, which is 52-fold more potent than the co-occurring sesquiterpene cedrol (IC50 = 13 µM) [1]. Its hydrolyzed analog, pinusolidic acid, demonstrates 92-fold weaker PAF antagonism (IC50 = 23 µM), highlighting the critical functional importance of the methyl ester group at C-19 . Furthermore, pinusolide's unique selectivity profile—inhibiting PAF-induced pathways while showing no effect on ADP-, thrombin-, or collagen-mediated aggregation [2]—contrasts with broader-spectrum PAF antagonists like ginkgolide B, which also affects other aggregation pathways [3]. These quantitative discrepancies underscore that procurement decisions based purely on compound class or nominal functional similarity risk significant experimental variability and irreproducible results.

Quantitative Differentiation of Pinusolide: Head-to-Head and Cross-Study Evidence


PAF Receptor Binding Potency: Pinusolide vs. Cedrol from the Same Botanical Source

In a direct comparative isolation study from Biota orientalis, pinusolide demonstrated a PAF receptor binding IC50 of 2.5 × 10⁻⁷ M (0.25 µM), which is 52-fold more potent than cedrol (IC50 = 1.3 × 10⁻⁵ M, 13 µM) [1]. Both compounds were isolated and tested under identical assay conditions.

PAF antagonism Receptor binding Natural product comparison

Functional Group Impact: Pinusolide vs. Hydrolyzed Analog Pinusolidic Acid

Pinusolide (methyl ester) exhibits an IC50 of 0.25 µM for PAF receptor binding, whereas its hydrolyzed analog pinusolidic acid (carboxylic acid) shows an IC50 of 23 µM, representing a 92-fold reduction in potency [1]. This stark difference confirms the critical role of the C-19 carboxymethyl ester group for high-affinity PAF receptor interaction [2].

Structure-activity relationship PAF antagonism Diterpene lactone

Receptor Selectivity: Pinusolide Specificity vs. Broader PAF Antagonists

Pinusolide exhibits a highly selective antagonistic profile: at concentrations up to 5 µM, it completely inhibits PAF-induced rabbit platelet aggregation (IC50 = 5 µM) but shows no inhibitory effect on aggregation induced by ADP, thrombin, or collagen [1]. In contrast, ginkgolide B, another prominent natural PAF antagonist, inhibits not only PAF-induced aggregation (IC50 = 0.41 µM) but also ADP-, arachidonic acid-, and collagen-induced aggregation at higher concentrations (IC50 values of 8.43 × 10³, 5.30 × 10², and 1.03 × 10² µg/mL, respectively) [2]. Similarly, pinusolide's in vivo selectivity is confirmed by its dose-dependent inhibition of PAF-induced hypotension (5–20 mg/kg, i.v.) with no effect on hypotension induced by histamine, serotonin, or acetylcholine [3].

Selectivity Platelet aggregation PAF antagonist

In Vivo Efficacy: Pinusolide Protective Effects in Multiple Animal Models

Pinusolide demonstrates robust in vivo efficacy across multiple experimental models: it protects mice from PAF-induced lethality with ED50 values of 1.1 mg/kg (i.v.) and 69 mg/kg (p.o.) [1]; it inhibits PAF-induced hypotension dose-dependently at 5–20 mg/kg (i.v.) in rats [2]; it blocks PAF-induced bronchoconstriction in anesthetized guinea pigs [2]; and topically applied pinusolide at 2 mg/ear effectively inhibits croton oil-induced mouse ear edema, with treated ears recovering to normal healthy appearance in sharp contrast to totally necrotized untreated controls [1]. These multi-model in vivo validations are absent for many in-class labdane diterpenes.

In vivo pharmacology PAF-induced lethality Anti-inflammatory

Supply Chain Scalability: Gram-Scale Semi-Synthesis from Abundant Lambertianic Acid

Unlike many labdane diterpenes that remain limited to low-yield natural extraction, pinusolide can be reliably produced via a published gram-scale semi-synthetic route. It is synthesized from lambertianic acid, a labdane-type diterpene readily accessible in multigram quantities from the oleoresin of Siberian pine (Pinus sibirica) [1]. This semi-synthetic route enables consistent supply for larger-scale studies, whereas many structurally related analogs (e.g., 15-methoxypinusolidic acid, isopimara-dien-oic acids) require laborious isolation from limited plant material with no established scalable synthetic route [2].

Semi-synthesis Scalability Supply chain

Additional Therapeutic Potential: Antileukemic and Neuroprotective Activities

Beyond its established PAF antagonism, pinusolide exhibits distinct antileukemic and neuroprotective activities not reported for many closely related labdane diterpenes. In the Burkitt lymphoma cell line BJAB, pinusolide specifically induces apoptosis at 100 µM via the mitochondrial pathway [1]. Ex vivo assays using primary lymphoblasts and leukemic cells from children with acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) showed significant DNA fragmentation in pinusolide-treated cells [1]. In neuroprotection studies, pinusolide at 5.0 µM significantly reduced staurosporine (STS)-induced neuronal apoptosis in primary rat cortical cells, preventing the increase in intracellular calcium and cellular oxidation [2]. While 15-methoxypinusolidic acid shares some neuroprotective activity, pinusolide uniquely combines PAF antagonism with antileukemic potential.

Antileukemic Apoptosis Neuroprotection

Optimal Scientific and Industrial Applications for Pinusolide Based on Differentiated Evidence


PAF Pathway Dissection Studies Requiring High Selectivity

Pinusolide is the preferred compound for research programs focused on isolating PAF-specific signaling mechanisms. Its exclusive antagonism of PAF-induced pathways—with no cross-reactivity against ADP, thrombin, collagen, histamine, serotonin, or acetylcholine [1][2]—makes it a superior tool compound compared to broader-spectrum antagonists like ginkgolide B. This selectivity ensures that observed biological effects can be confidently attributed to PAF receptor blockade rather than off-target interactions.

In Vivo PAF-Mediated Disease Modeling

For research groups transitioning from in vitro PAF studies to in vivo models, pinusolide offers unparalleled validation across multiple species and disease contexts. Its demonstrated efficacy in mouse PAF-induced lethality (ED50 1.1 mg/kg i.v., 69 mg/kg p.o.), rat hypotension, guinea pig bronchoconstriction, and mouse topical inflammation [1][2] provides a robust foundation for experimental design. Most structurally related labdane diterpenes lack comparable in vivo validation, making pinusolide the only rational choice for animal studies.

Antileukemic Drug Discovery and Pediatric Leukemia Research

Pinusolide's specific induction of apoptosis at 100 µM in Burkitt lymphoma cells, combined with ex vivo validation in pediatric ALL and AML patient samples [1], positions it as a compelling starting point for antileukemic drug discovery programs. This activity is not shared by its closest structural analogs (e.g., lambertianic acid, pinusolidic acid) and represents a distinct, mechanistically orthogonal application beyond PAF antagonism.

Large-Scale Studies Requiring Consistent, Scalable Compound Supply

For research programs requiring multi-gram quantities or long-term, reproducible supply, pinusolide's established gram-scale semi-synthesis from abundant lambertianic acid [1] provides a critical supply chain advantage. Alternative labdane diterpenes from Biota orientalis (e.g., 15-methoxypinusolidic acid, isopimara derivatives) remain limited to low-yield natural isolation, introducing significant procurement risk for large-scale or longitudinal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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